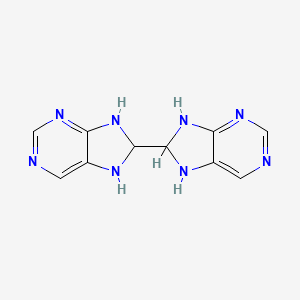
8,8',9,9'-Tetrahydro-7H,7'H-8,8'-bipurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydro structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,6,8,9-Tetrahydrobenzocyclohepten-7-one
- 7H,18H-Dibenzo[G,P][1,5,10,14]tetraoxacyclooctadecin-5,11,16,22-tetrone
Uniqueness
8,8’,9,9’-Tetrahydro-7H,7’H-8,8’-bipurine stands out due to its unique tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
CAS No. |
90843-03-1 |
|---|---|
Molecular Formula |
C10H10N8 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
8-(8,9-dihydro-7H-purin-8-yl)-8,9-dihydro-7H-purine |
InChI |
InChI=1S/C10H10N8/c1-5-7(13-3-11-1)17-9(15-5)10-16-6-2-12-4-14-8(6)18-10/h1-4,9-10,15-16H,(H,11,13,17)(H,12,14,18) |
InChI Key |
BCXMDBOPSWLDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NC(N2)C3NC4=CN=CN=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



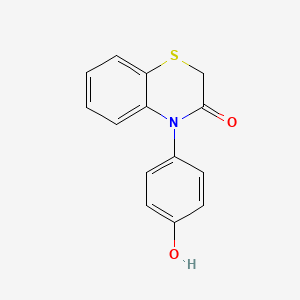
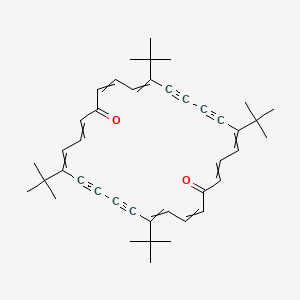
![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)
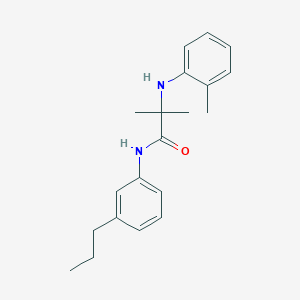
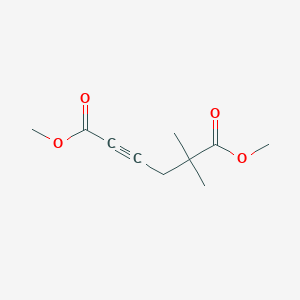
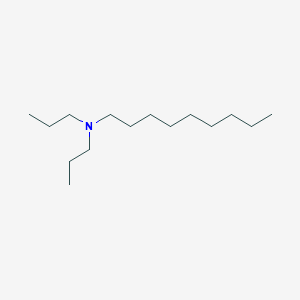
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
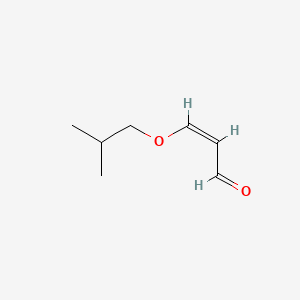
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)

